molecular formula C20H14F3N3O2 B2924924 Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-65-7

Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B2924924
CAS RN: 881941-65-7
M. Wt: 385.346
InChI Key: REPQHESMVGYORR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions affords a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against certain cancer cell lines . To enhance the cytotoxic activity of this compound, it was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .

Scientific Research Applications

Synthetic Methodologies and Derivative Formation

The synthesis and functionalization of quinoline derivatives, including Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, have been explored extensively. For instance, a chlorotrimethylsilane-mediated Friedländer synthesis was utilized for the formation of 2-(a-Chloroalkyl)quinoline derivatives, demonstrating a method to access structurally complex quinolines (Degtyarenko et al., 2007). Moreover, the synthesis of novel quinoline derivatives through reactions involving ethyl quinoline-3-carboxylates showcases innovative approaches to chemical synthesis and potential applications in materials science (Mortén, Hennum, & Bonge-Hansen, 2015).

Optical and Material Applications

The compound's potential in optical and material applications is highlighted by its use in synthesizing dyes for liquid crystal displays. Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from similar quinoline carboxylates, have demonstrated promising orientation parameters in nematic liquid crystals, indicating significant potential for application in advanced display technologies (Bojinov & Grabchev, 2003). Furthermore, the fabrication and optical characterization of pyrimidine fused quinolone carboxylate moiety for photodiode applications have been explored, showcasing the compound's relevance in the development of organic photodiodes (Elkanzi et al., 2020).

properties

IUPAC Name

ethyl 4-(4-cyanoanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c1-2-28-19(27)16-11-25-17-9-13(20(21,22)23)5-8-15(17)18(16)26-14-6-3-12(10-24)4-7-14/h3-9,11H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPQHESMVGYORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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